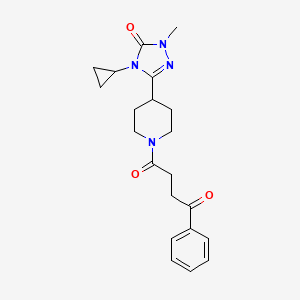
1-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a piperidine ring and a triazole moiety, suggest a diverse range of pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Triazole Moiety : Associated with antifungal and antibacterial properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole ring may facilitate binding to enzymes or receptors involved in various biological pathways, leading to modulation of their activity. For instance, compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole moieties. The compound has shown promise against several bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | 15 | 2.14 |
| Escherichia coli | 12 | 1.21 |
| Proteus mirabilis | 10 | 2.39 |
These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Preliminary assays have indicated that it can scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on Antibacterial Activity : A series of piperidine derivatives were synthesized and tested for their antibacterial properties against various pathogens. The results demonstrated that modifications to the piperidine structure significantly enhanced potency against resistant strains .
- Enzyme Inhibition Studies : Research indicated that derivatives similar to this compound effectively inhibited acetylcholinesterase and urease enzymes. These findings suggest that the compound could be developed as a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections .
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted strong binding affinities between this compound and important biological targets such as Toll-like receptors (TLRs). This interaction may play a role in modulating immune responses .
特性
IUPAC Name |
1-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-23-21(28)25(17-7-8-17)20(22-23)16-11-13-24(14-12-16)19(27)10-9-18(26)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUBXDIVEVUALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














